Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a benzo[d]thiazole moiety, and a piperazine ring
Mechanism of Action
Target of Action
The primary target of Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives, such as this compound, have shown potent inhibitory activity against this bacterium .
Mode of Action
This enzyme is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacterium .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway in M. tuberculosis . The downstream effects of this inhibition include the disruption of the bacterial cell wall and, consequently, the death of the bacterium .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of M. tuberculosis . This is achieved through the disruption of the arabinogalactan biosynthesis pathway, leading to the death of the bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the cyclohexyl group. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and piperazine. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, followed by purification steps like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve continuous flow reactors and automated purification systems to handle larger quantities of reagents and products efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzo[d]thiazole and piperazine moieties but lacks the cyclohexyl group.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide: This compound has a similar benzo[d]thiazole core but features a piperidine ring instead of piperazine.
Uniqueness
Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
cyclohexyl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-25-16-8-9-17-18(14-16)26-20(21-17)23-12-10-22(11-13-23)19(24)15-6-4-3-5-7-15/h8-9,14-15H,2-7,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHGLDOXCZFPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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